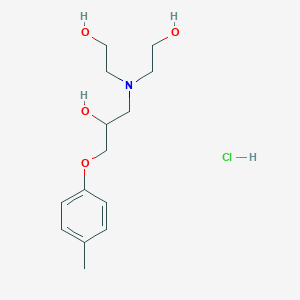
2,2'-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride is a chemical compound with significant potential in various fields of research. This compound is known for its unique structural properties, which make it valuable in both scientific research and industrial applications. It is often used in studies related to organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-tolyl alcohol, epichlorohydrin, and diethanolamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of 2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-((2-Hydroxy-3-(phenoxy)propyl)azanediyl)diethanol
- **2,2’-((2-Hydroxy-3-(m-tolyloxy)propyl)azanediyl)diethanol
- **2,2’-((2-Hydroxy-3-(o-tolyloxy)propyl)azanediyl)diethanol
Uniqueness
Compared to similar compounds, 2,2’-((2-Hydroxy-3-(p-tolyloxy)propyl)azanediyl)diethanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as targeted drug delivery and advanced material synthesis.
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.ClH/c1-12-2-4-14(5-3-12)19-11-13(18)10-15(6-8-16)7-9-17;/h2-5,13,16-18H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNPKZJASPUBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
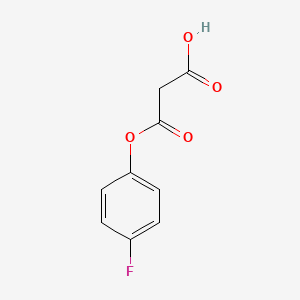
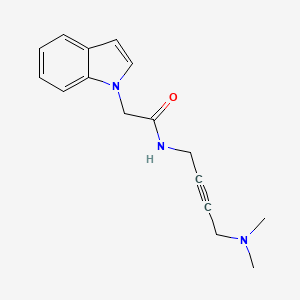
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)
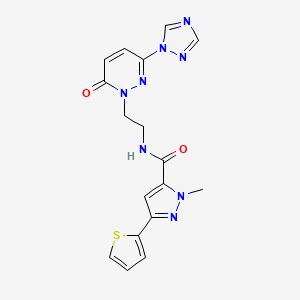
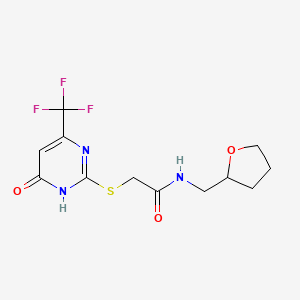
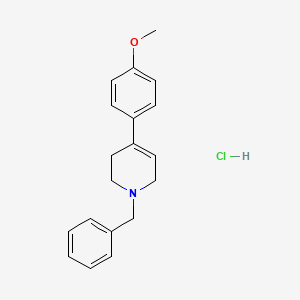
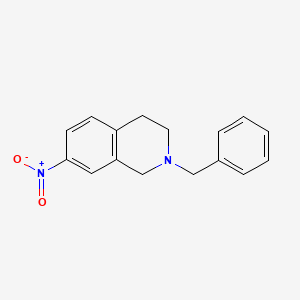
![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

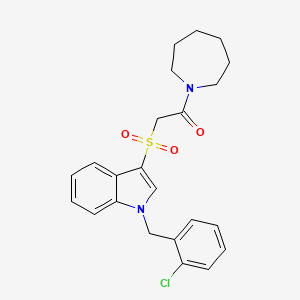
![3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2517577.png)
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)
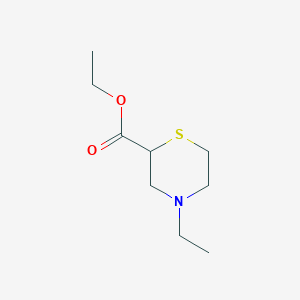
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2517580.png)
